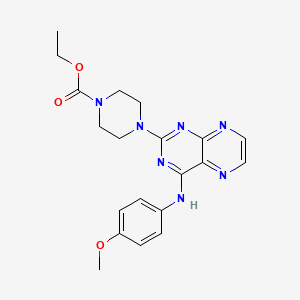

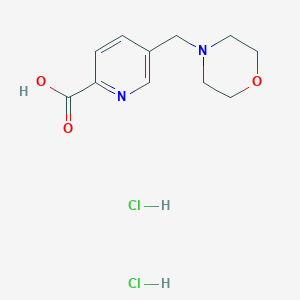

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound seems to be a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of similar compounds involved the addition of piperazine to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The reaction mass was poured into crushed ice, and extracted with ethyl acetate .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate is involved in the synthesis of novel compounds with potential antimicrobial properties. Research demonstrates its role in the formation of new 1,2,4-triazole derivatives through various chemical reactions, including Mannich reactions, that exhibit good antimicrobial activity against a range of microorganisms compared to standard treatments like ampicillin (Seda Fandaklı et al., 2012), (H. Bektaş et al., 2007).

Role in Anti-inflammatory and Analgesic Agents

This compound is also pivotal in synthesizing new heterocyclic compounds with significant anti-inflammatory and analgesic activities. The research has shown that certain derivatives exhibit high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, offering potential for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Development of Novel Insecticides

Investigations into the compound's utility extend into agricultural applications, where it serves as a lead compound for designing novel insecticides. These new compounds, based on the structure of Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate, display growth-inhibiting and larvicidal activities against harmful pests, providing a promising avenue for developing environmentally friendly pesticides (M. Cai et al., 2010).

Discovery of CNS Agents

Furthermore, this compound is instrumental in the discovery and development of central nervous system (CNS) agents, particularly as high-affinity 5-HT1A agonists. The modification of its structure has led to the development of compounds with potent 5-HT1A receptor affinity, opening new research avenues in neuroscience and potential treatments for neurological disorders (J. Mokrosz et al., 1996).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[4-(4-methoxyanilino)pteridin-2-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3/c1-3-30-20(28)27-12-10-26(11-13-27)19-24-17-16(21-8-9-22-17)18(25-19)23-14-4-6-15(29-2)7-5-14/h4-9H,3,10-13H2,1-2H3,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJUHCKJOOOKGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2674904.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2674906.png)

![6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2674911.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2674915.png)

![2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2674924.png)

![5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2674927.png)